molecular formula C15H14ClN3O5S B2742665 ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-86-3

ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2742665
CAS No.: 393838-86-3
M. Wt: 383.8
InChI Key: UATDTCFOSVEQPM-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a unique substitution pattern. Its structure includes a dihydrothiazole ring system with methyl groups at positions 3 and 4, an ethyl carboxylate ester at position 5, and a (2-chloro-5-nitrobenzoyl)imino moiety at position 2 (Z-configuration). The presence of electron-withdrawing substituents (chloro and nitro groups) on the benzoyl ring distinguishes it from simpler analogs and may influence its electronic properties, reactivity, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-(2-chloro-5-nitrobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c1-4-24-14(21)12-8(2)18(3)15(25-12)17-13(20)10-7-9(19(22)23)5-6-11(10)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATDTCFOSVEQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chloro and nitro group in its structure enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar thiazole structures can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis shows that the presence of electron-donating groups like methyl at specific positions on the phenyl ring significantly enhances cytotoxic activity against various cancer cell lines.

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 9A4311.61 ± 1.92Induces apoptosis
Compound 10Jurkat1.98 ± 1.22Bcl-2 inhibition

The incorporation of a carboxylate moiety at the 5-position of the thiazole ring has been shown to be crucial for enhancing anticancer activity, as evidenced by compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives also display promising antimicrobial properties. Recent studies have identified several compounds that showcase activity against drug-resistant strains of bacteria and fungi:

CompoundTarget OrganismActivityReference
Compound 3hMethicillin-resistant S. aureusExcellent
Compound 7Vancomycin-resistant E. faeciumFavorable
Compound 8fCandida aurisGreater than fluconazole

These findings suggest that modifications to the thiazole structure can lead to enhanced antimicrobial efficacy, making these compounds potential candidates for further development in treating resistant infections.

The biological activities of this compound are attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the lipophilic nature of the compound facilitates its penetration through cell membranes, allowing it to reach intracellular targets effectively.

Case Studies and Research Findings

A series of studies have evaluated the anticancer and antimicrobial properties of thiazole derivatives:

  • Anticancer Studies : A study involving a range of thiazole derivatives showed significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The most active compound had an IC50 value between 10–30 µM, indicating potent activity compared to existing treatments .
  • Antimicrobial Studies : Another investigation focused on novel thiazole derivatives demonstrated broad-spectrum activity against both Gram-positive bacteria and drug-resistant fungi. These compounds were synthesized and screened using established protocols such as the MTT assay for cytotoxicity .

Comparison with Similar Compounds

Comparison with Traditional Methods

Traditional approaches to synthesize dihydrothiazoles often involve multi-step sequences, such as:

Preparation of β-keto ester derivatives.

Reaction with disubstituted thioureas.
These methods typically require catalysts (e.g., Lewis acids) and result in lower yields due to intermediate purification challenges. The one-pot strategy used for 1a offers superior efficiency, as shown in Table 1 .

Structural and Crystallographic Analysis

Hydrogen Bonding and Crystal Packing

The target compound’s nitro and chloro substituents are likely to influence its hydrogen-bonding patterns. Studies using graph set analysis (as described by Bernstein et al.) could elucidate these differences .

Ring Puckering and Conformational Dynamics

The dihydrothiazole ring’s puckering can be quantified using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $). For example, substituents like the bulky (2-chloro-5-nitrobenzoyl)imino group in the target compound may induce greater puckering ($ q $) compared to smaller groups in analogs. Computational analysis via the Cambridge Structural Database (CSD) would enable direct comparison with over 250,000 documented structures .

Table 2: Hypothetical Ring Puckering Parameters

Compound Puckering Amplitude ($ q $, Å) Phase Angle ($ \phi $, °) Substituent Influence
Target Compound 0.45–0.50 120–150 Steric hindrance from nitro/chloro
1a 0.30–0.35 90–120 Less steric bulk from ethylimino

Electronic and Reactivity Profiles

The nitro and chloro groups on the benzoyl ring of the target compound significantly alter its electronic properties:

  • Comparison with Analogs : Compounds like 1a , which feature alkyl substituents, exhibit higher electron density on the thiazole ring, leading to divergent reactivity in cross-coupling or cycloaddition reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.